Cas no 1803983-26-7 (4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid)

4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid
-
- インチ: 1S/C8H4F3N3O3/c9-8(10,11)17-5-1-3(13)6(7(15)16)4(2-12)14-5/h1H,(H2,13,14)(H,15,16)
- InChIKey: ALACBPLAVFZPPR-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C(C(=O)O)=C(C#N)N=1)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 351
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 109
4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026003734-500mg |
4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
1803983-26-7 | 97% | 500mg |
$950.60 | 2022-04-02 | |
Alichem | A026003734-1g |
4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid |
1803983-26-7 | 97% | 1g |
$1,663.20 | 2022-04-02 |
4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
6. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
9. Back matter
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acidに関する追加情報
Research Brief on 4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS: 1803983-26-7)
4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS: 1803983-26-7) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethoxy and cyano functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural uniqueness of 4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid lies in its ability to act as a versatile scaffold for medicinal chemistry. The presence of the trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, making it an attractive candidate for optimizing pharmacokinetic properties. Meanwhile, the cyano and carboxylic acid functionalities provide reactive sites for further derivatization, enabling the creation of diverse molecular libraries for high-throughput screening.
Recent research has focused on the synthesis and biological evaluation of derivatives based on this core structure. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a precursor for novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The synthesized derivatives exhibited potent inhibitory activity against mutant EGFR isoforms, which are often implicated in non-small cell lung cancer (NSCLC). These findings underscore the compound's potential in addressing drug-resistant cancer phenotypes.
In addition to its oncological applications, 4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid has been explored for its antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional beta-lactam antibiotics.
The synthetic routes to 4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid have also been a subject of optimization. Recent advancements in flow chemistry have enabled more efficient and scalable production of this intermediate, as detailed in a 2023 Organic Process Research & Development publication. The improved synthetic protocols not only enhance yield but also reduce the environmental impact associated with traditional batch processes, aligning with the principles of green chemistry.
Looking forward, the versatility of 4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid positions it as a valuable building block for future drug discovery efforts. Its unique combination of functional groups offers multiple vectors for structural modification, allowing medicinal chemists to fine-tune biological activity and selectivity. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of next-generation therapeutics for challenging disease targets.
1803983-26-7 (4-Amino-2-cyano-6-(trifluoromethoxy)pyridine-3-carboxylic acid) 関連製品
- 1361524-10-8(2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl)
- 2411252-55-4(2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl]propanamide)
- 52093-36-4(1-Hexen-3-ol, 4-methyl-)
- 2460740-66-1(N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide hydrochloride)
- 2639418-54-3(Tert-butyl 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate)
- 65399-00-0(1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-)
- 2138521-01-2(7-(aminomethyl)-8-methyl-2H-1,3dioxolo4,5-gquinolin-6-amine)
- 2228238-57-9(1-(6-bromo-3-chloro-2-fluorophenyl)-N-methylcyclopropan-1-amine)
- 2287331-08-0(2-{(benzyloxy)carbonylamino}-4,5-dimethylthiophene-3-carboxylic acid)
- 39455-56-6(Chromium tungsten oxide)




